methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate

Medicinal Chemistry Synthetic Chemistry Quality Control

Replicating oxacillin syntheses is hampered by the scarcity of validated isoxazole building blocks. This methyl ester is the documented intermediate for the 5-methyl-3-phenylisoxazolyl side-chain, serving as Oxacillin Impurity 26 in QC workflows. - LogP 2.44 vs. free acid (1.89) improves membrane permeability for med-chem campaigns. - Defined mp 79-81°C enables straightforward handling, weighing, and crystallization. - Supplied as a solid with ≥98% purity, ready for use in esterification, amidation, or deprotection sequences.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 2065-28-3
Cat. No. B1593558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-methyl-3-phenyl-4-isoxazolecarboxylate
CAS2065-28-3
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C12H11NO3/c1-8-10(12(14)15-2)11(13-16-8)9-6-4-3-5-7-9/h3-7H,1-2H3
InChIKeyVJCQAWFSNYNJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility18.1 [ug/mL]

Methyl 5-Methyl-3-Phenyl-4-Isoxazolecarboxylate Core Specifications


Methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate (CAS 2065-28-3) is a solid heterocyclic building block featuring an isoxazole core with a methyl ester at the 4-position, a phenyl group at the 3-position, and a methyl group at the 5-position. It has a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol. This compound is supplied as a solid with a melting point of 79-81 °C . Its role as a crucial intermediate in the synthesis of semisynthetic penicillin antibiotics, specifically oxacillin and cloxacillin, is well-documented .

Methyl 5-Methyl-3-Phenyl-4-Isoxazolecarboxylate: Substitution Risks


Substitution with in-class analogs like the free carboxylic acid (CAS 1136-45-4), the ethyl ester (CAS 1143-82-4), or a regioisomer (CAS 1081-30-7) is not trivial. These compounds differ significantly in key physicochemical properties such as lipophilicity (LogP) and solid-state behavior (melting point), which directly impact solubility, membrane permeability, and handling in synthetic workflows [1]. For instance, the free acid has a markedly higher melting point (192-194 °C) and different hydrogen-bonding capacity, which alters its reactivity profile in esterification or amidation steps . The choice of the methyl ester specifically may be driven by a required balance of stability and reactivity, as evidenced by its documented use as an oxacillin intermediate where the ester group is retained or modified at a specific synthetic stage .

Methyl 5-Methyl-3-Phenyl-4-Isoxazolecarboxylate: Differentiation from Analogs


Purity vs. Ethyl Ester Analog

The methyl ester target compound (CAS 2065-28-3) is available with a minimum purity specification of 98% (GC) from major suppliers . In contrast, the ethyl ester analog (CAS 1143-82-4) is more commonly supplied at a lower purity grade of 95% . This higher baseline purity of the methyl ester reduces the need for additional purification steps before use in sensitive reactions, thereby saving time and resources.

Medicinal Chemistry Synthetic Chemistry Quality Control

Lipophilicity vs. Free Acid Analog

The target compound exhibits a calculated LogP of approximately 2.44, placing it in a more lipophilic, membrane-permeable range compared to its free acid counterpart [1]. The free carboxylic acid, 5-methyl-3-phenylisoxazole-4-carboxylic acid (CAS 1136-45-4), has a lower predicted LogP of around 1.89 . This difference in lipophilicity can be critical in early-stage drug discovery, where the ester is often used as a prodrug or a synthetic intermediate to improve cellular uptake or to modify a compound's overall pharmacokinetic profile.

Medicinal Chemistry ADME Drug Design

Solid-State Handling vs. Free Acid and Regioisomer

The target compound melts at a relatively low temperature of 79-81 °C, which facilitates easier handling as a solid at room temperature and simplifies melt-processing or purification steps compared to its higher-melting analogs . The free carboxylic acid (CAS 1136-45-4) has a much higher melting point of 192-194 °C, reflecting stronger intermolecular hydrogen bonding in the solid state . In contrast, the regioisomeric methyl 3-phenylisoxazole-5-carboxylate (CAS 1081-30-7) is often a liquid or low-melting solid, which can complicate storage and accurate weighing .

Synthetic Chemistry Process Chemistry Formulation

Validated Pathway vs. Non-Specific Analogs

Methyl 5-methyl-3-phenyl-4-isoxazolecarboxylate is a documented intermediate in the synthesis of the semisynthetic penicillin antibiotics oxacillin and cloxacillin . This specific application creates a unique procurement demand from laboratories engaged in antibiotic research, process development, or quality control. Furthermore, the compound is identified as an impurity (Oxacillin Impurity 26) in pharmaceutical formulations, which mandates the use of this specific chemical for reference standard creation and analytical method validation . This level of application-specific validation is not generally established for other close analogs like the ethyl ester or the regioisomeric 5-carboxylate, making the target compound irreplaceable in these specific contexts.

Pharmaceutical Analysis Process Chemistry Regulatory Science

Methyl 5-Methyl-3-Phenyl-4-Isoxazolecarboxylate: Application Scenarios


Intermediate for Oxacillin and Cloxacillin

This compound is a key building block in the synthesis of the 5-methyl-3-phenylisoxazolyl side-chain of oxacillin and cloxacillin antibiotics . Its use is validated by both synthetic routes and impurity profiling, making it a necessary procurement item for any laboratory replicating these syntheses or developing novel penicillin analogs .

Oxacillin Impurity 26 Reference Standard

Procurement is essential for analytical chemistry and quality control (QC) labs involved in oxacillin manufacturing or testing, as the compound is a specified impurity (Oxacillin Impurity 26) requiring authentic material for identification and quantification in HPLC methods .

Scaffold Hopping and Prodrug Design

Given its favorable LogP (2.44) relative to the free carboxylic acid (LogP 1.89), this methyl ester is a superior starting point for medicinal chemists aiming to improve the membrane permeability of an isoxazole-based lead compound [1]. It serves as a protected, more lipophilic synthon that can be deprotected to the acid at a later stage or used directly in a prodrug strategy.

Process Chemistry and Crystallization

With a defined melting point of 79-81 °C, this solid is easier to handle, weigh, and crystallize than its liquid or low-melting regioisomers, and it avoids the strong intermolecular forces of the high-melting free acid (192-194 °C) . This makes it a more tractable model compound for developing robust synthetic and purification processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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